2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C10H7F3N2O2S and a molecular weight of 276.24 g/mol, is known for its unique chemical structure that includes a trifluoromethoxy group and a sulfanyl group attached to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes. The imidazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Imidazoles: Compounds with an imidazole ring, known for their wide range of pharmacological properties.
Oxazoles: Compounds with an oxazole ring, used in various chemical and biological applications.
Uniqueness
2-Sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a trifluoromethoxy group and a sulfanyl group on the same molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)17-7-3-1-6(2-4-7)15-8(16)5-14-9(15)18/h1-4H,5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIQXMURWOLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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